Tpb812-cho
Description
Tpb812-cho (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzothiophene-carboxylic acid family, characterized by a sulfur-containing heterocyclic ring fused to a benzene ring and a carboxylic acid substituent. Key physicochemical properties include:
- Topological Polar Surface Area (TPSA): 65.54 Ų
- GI Absorption: High
- BBB Permeability: Yes
- CYP Inhibition: CYP1A2 inhibitor
Synthesis: this compound is synthesized via refluxing with thionyl chloride (SOCl₂) and ethanol, followed by pH adjustment and purification using silica gel column chromatography .
Properties
Molecular Formula |
C90H146N4O2S5 |
|---|---|
Molecular Weight |
1476.5 g/mol |
IUPAC Name |
3,27-bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C90H146N4O2S5/c1-7-13-19-25-31-37-41-45-51-57-63-71(61-55-49-43-35-29-23-17-11-5)67-93-81-77(87-83(93)89-85(99-87)73(75(69-95)97-89)65-59-53-47-39-33-27-21-15-9-3)79-80(92-101-91-79)78-82(81)94(68-72(62-56-50-44-36-30-24-18-12-6)64-58-52-46-42-38-32-26-20-14-8-2)84-88(78)100-86-74(76(70-96)98-90(84)86)66-60-54-48-40-34-28-22-16-10-4/h69-72H,7-68H2,1-6H3 |
InChI Key |
FZIWCPXGGFQBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=O)CCCCCCCCCCC)C5=NSN=C5C6=C2N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPB812-CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving thiophene and indole derivatives.
Functionalization: The core structure is then functionalized with aldehyde groups to form the final compound, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TPB812-CHO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
TPB812-CHO has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of TPB812-CHO involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tpb812-cho with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthesis pathways:
Key Observations:
Structural Analogues (Benzothiophene Derivatives): 7-Bromobenzo[b]thiophene-2-carboxylic acid shares identical molecular weight and TPSA with this compound, suggesting similar pharmacokinetic behavior. However, its CYP inhibition profile remains unstudied . This modification may improve membrane permeability but could reduce aqueous solubility . Benzobithiophene-2-carboxylic acid lacks halogenation, resulting in lower molecular weight and reduced electrophilic reactivity. This makes it less suitable for targeted covalent binding in drug design .
Functional Analogues (Boronic Acids): (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) diverges structurally but shares high GI absorption and BBB permeability. Its boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation .
Contradictions in Data: While this compound is a CYP1A2 inhibitor, its closest structural analogue (7-bromo variant) lacks reported CYP data, creating ambiguity in structure-activity relationships . Boronic acid derivatives show comparable bioavailability scores (0.55) to this compound but differ significantly in synthetic accessibility (2.07 vs.
Research Implications
- Drug Design: this compound’s bromine atom and CYP1A2 inhibition make it a candidate for central nervous system (CNS) drug development, where BBB permeability is critical .
- Synthetic Chemistry: The boronic acid analogue’s Pd-catalyzed synthesis offers scalability advantages over this compound’s thionyl chloride route, which involves hazardous reagents .
- Toxicity: this compound carries a "warning" label due to unspecified toxicity, whereas its methyl-substituted analogue may offer safer alternatives with similar bioactivity .
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